EMDB-1
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Overview
Description
EMDB-1 is a peptide endomorphin (EM) degradation blocker.
Scientific Research Applications
1. Visual Analytics for EM Data
EMDB provides a platform for biological researchers to upload and download data obtained mainly by electron microscopy. The development of visual analytics systems like VASEM enhances the utility of EMDB by facilitating data exploration, searching, and analysis. This system helps scientists filter and analyze massive EMDB data, providing visualization tools for a more in-depth understanding of the data (Liu, Gao, Shan, & Chi, 2019).
2. Unified Resource for CryoEM Data
EMDataBank.org is a collaborative effort that provides a unified resource for deposition and retrieval of cryoEM maps, models, and associated metadata. This platform integrates EMDB with the Protein Data Bank (PDB), making it easier for the scientific community to access and use EM structural data of macromolecules and macromolecular complexes (Lawson et al., 2010).
3. Web-Based Resources for EMDB Data Utilization
The development of web-based resources by EMBL-EBI enhances the usability of EMDB. These resources include protocols for searching EMDB, visualizing structures, statistical analysis of content, and checking the validity of EMDB structures. This makes the data more accessible and user-friendly for researchers (Abbott, Iudin, Korir, Somasundharam, & Patwardhan, 2018).
4. Trends in EMDB and Growth in Cryo-EM Field
EMDB is experiencing rapid growth, reflecting the increasing importance of cryo-electron microscopy (cryo-EM) in structural biology. The database provides valuable insights into the trends and developments in the field of cryo-EM (Patwardhan, 2017).
5. Validation Analysis for EMDB Entries
Validation resources developed for EMDB focus on the quality of volume data and the fit of models to volume data. This multi-tiered validation system aids experts in assessing individual structures and the utility of new validation metrics, enhancing the reliability and scientific integrity of EMDB data (Wang, Patwardhan, & Kleywegt, 2021).
properties
Molecular Formula |
C32H36ClN5O5 |
---|---|
Molecular Weight |
606.12 |
IUPAC Name |
(S)-1-(L-Tyrosyl)-N-((R)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(4-chlorophenyl)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H36ClN5O5/c33-23-12-8-22(9-13-23)19-27(30(41)36-26(29(35)40)18-20-5-2-1-3-6-20)37-31(42)28-7-4-16-38(28)32(43)25(34)17-21-10-14-24(39)15-11-21/h1-3,5-6,8-15,25-28,39H,4,7,16-19,34H2,(H2,35,40)(H,36,41)(H,37,42)/t25-,26-,27+,28-/m0/s1 |
InChI Key |
DJWWRTNXHKEXNP-BPXGVECKSA-N |
SMILES |
O=C([C@H]1N(C([C@H](CC2=CC=C(O)C=C2)N)=O)CCC1)N[C@H](CC3=CC=C(Cl)C=C3)C(N[C@@H](CC4=CC=CC=C4)C(N)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
EMDB1; EMDB-1; EMDB 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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